硫化亚铁

描述

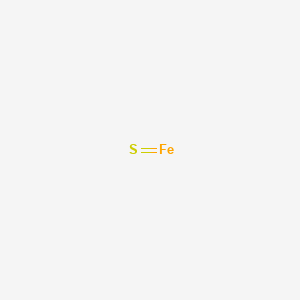

Ferrous sulfide, also known as Iron (II) sulfide, is a chemical compound and mineral with the approximate formula FeS . It is often iron-deficient and non-stoichiometric . All forms of iron sulfides are black and water-insoluble solids .

Synthesis Analysis

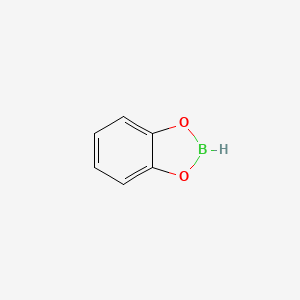

Ferrous sulfide can be obtained by heating iron and sulfur . A nanoparticulate phase (FeS nano) is a necessary solid-phase precursor to the conventionally assumed initial precipitate in the iron sulfide system, mackinawite . The structure of FeS nano contains tetrahedral iron, which is compensated by monosulfide and polysulfide sulfur species .Molecular Structure Analysis

The structure of Ferrous sulfide contains tetrahedral iron, which is compensated by monosulfide and polysulfide sulfur species . FeS adopts the nickel arsenide structure, featuring octahedral Fe centers and trigonal prismatic sulfide sites .Chemical Reactions Analysis

Iron sulfide reacts with hydrochloric acid, releasing hydrogen sulfide . The reaction is as follows: FeS + 2 HCl → FeCl2 + H2S . In moist air, iron sulfides oxidize to hydrated ferrous sulfate .Physical And Chemical Properties Analysis

Ferrous sulfide is a black, water-insoluble solid . It reacts with acids to produce toxic hydrogen sulfide . It is stable under normal conditions of use and storage .科学研究应用

环境应用:

- 维维安石是一种磷酸亚铁矿物,在高浓度的亚铁环境中形成。它在环境领域有应用,如重金属固定、四氯化碳脱氯和富营养化缓解。维维安石还显示出作为缓释肥料的潜力 (袁、王、王和李,2020)。

- 硫化亚铁可以处理砷浓度高的强酸性废水。它为砷的去除提供了可用的 Fe(II) 和 S(-II),在处理酸性高砷废水方面很有价值 (刘、仲超、何、吴、胡、吴和屈,2016)。

生物和化学过程:

- 无定形硫化亚铁是培养厌氧菌的还原剂,可用于从不需要有机还原剂的环境中富集或培养厌氧菌 (Brock 和 Od'ea,1977)。

- 在生物浸出过程中,微生物对亚铁的氧化在非铁金属硫化物的浸出和酸性矿山排水处理中得到应用 (Hansford 和 Vargas,2001)。

安全和危害管理:

- 在硫回收装置中,硫化亚铁的形成在停工过程中会造成安全问题,因为它会自燃,损坏设备和催化剂 (肖红,2002)。

- 了解低氧条件下硫化亚铁的氧化行为对于石化工业的安全至关重要,特别是对于预防油罐中的火灾和爆炸风险 (高、晓梅、景、萌和周,2017)。

材料科学与工程:

- 硫化亚铁与水系中氧化锰的相互作用对于理解土壤酸化和重金属离子释放非常重要,影响 Fe 和 S 的地球化学循环 (罗、丁、沈、谭、刘和邱,2018)。

- FeS 热力学行为的研究与涉及石油储存和运输的行业相关,因为它有助于理解和减轻与导致火灾和爆炸的硫铁化学反应相关的风险 (建华,2012)。

安全和危害

未来方向

Iron-based sulfides, including iron sulfide minerals and biological iron sulfide clusters, have attracted widespread interest due to their excellent biocompatibility and multi-functionality in biomedical applications . They are of prime interest for the potential green catalytic conversion of atmospheric CO2 and for the development of sustainable, clean, and low-cost energy storage technologies .

属性

IUPAC Name |

sulfanylideneiron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMLMWLHJBBADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

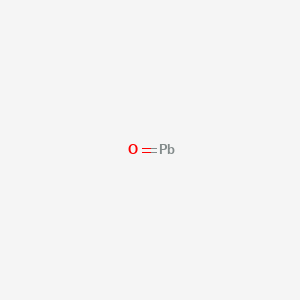

S=[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS | |

| Record name | iron sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron(II) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061665 | |

| Record name | Ferrous sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray to brown solid, or in pure form, colorless hexagonal crystals; Insoluble in water, but soluble in acids with release of H2S; [Merck Index] | |

| Record name | Iron(II) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Deomposes | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.00062 G/100 CC WATER AT 18 °C; INSOL IN NITRIC ACID; SOL IN ACIDS WITH EVOLUTION OF HYDROGEN SULFIDE | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.75 | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ferrous sulfide | |

Color/Form |

Colorless hexagonal crystals when pure; usually gray to brownish-black lumps, rods or granular powder; trimorphic with transition points @ 135 and 325 °C, Dark-brown or black metallic pieces, sticks, or granules | |

CAS RN |

1317-37-9, 12063-27-3, 1317-96-0 | |

| Record name | Iron sulfide (FeS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron sulfide (Fe2S3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troilite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1194 °C | |

| Record name | FERROUS SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl) carbonate](/img/structure/B7798745.png)